

Introduction: The Strategic Value of the 5-Tert-butyl Oxazole Scaffold

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Compound of Interest

Compound Name: 5-Tert-butyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1343853

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The oxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.^{[1][2][3]} Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for amide and ester functionalities, its metabolic stability, and its capacity to engage in key hydrogen bonding interactions with biological targets.^{[4][5]}

5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a particularly valuable building block that capitalizes on the inherent utility of the oxazole core while offering distinct synthetic advantages. The molecule is strategically functionalized with two key groups that dictate its reactivity and utility:

- **The Carboxylic Acid (C4-Position):** This functional group is the primary reactive handle for synthetic diversification. It serves as a robust anchor point for the construction of amides, esters, and other derivatives, allowing for the straightforward introduction of various side chains and pharmacophoric elements.^{[1][6]}
- **The Tert-butyl Group (C5-Position):** This bulky, lipophilic group provides significant steric influence. In drug design, this can be leveraged to enhance metabolic stability by shielding adjacent positions from enzymatic degradation, improve binding affinity by occupying hydrophobic pockets in a target protein, and modulate the overall physicochemical properties of the final compound.^[1]

This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and expert insights to facilitate its effective use in research and development.

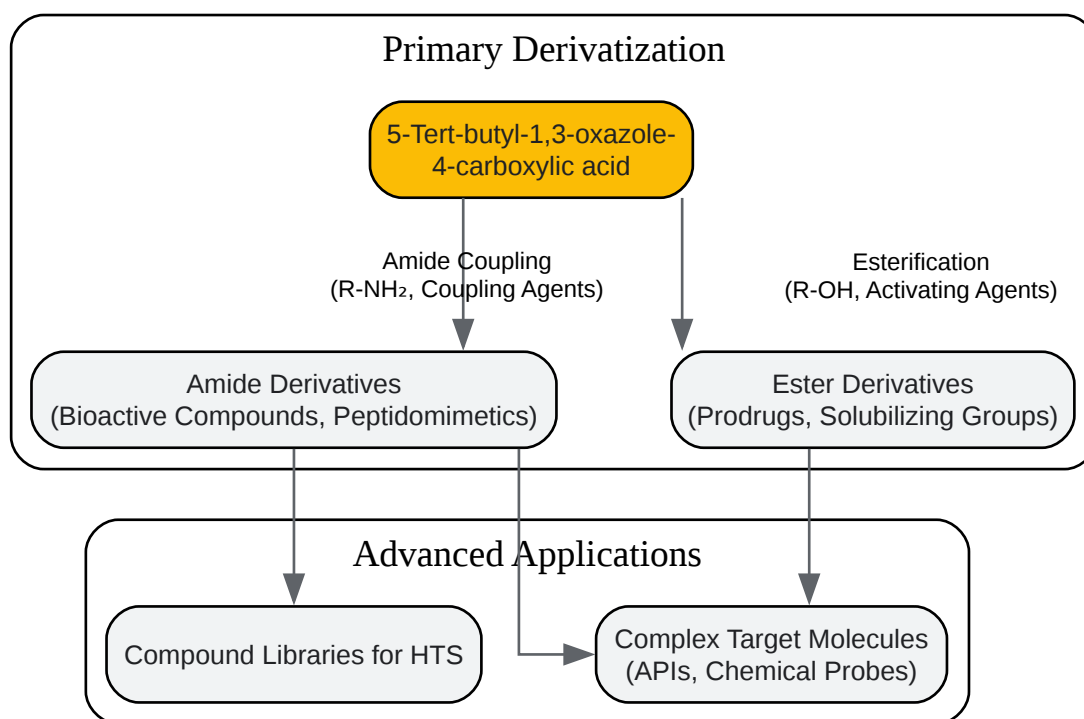
Physicochemical and Structural Data

A thorough understanding of a building block's properties is critical for experimental design.

Property	Value
IUPAC Name	5-tert-butyl-1,3-oxazole-4-carboxylic acid
Molecular Formula	C ₈ H ₁₁ NO ₃ [7]
Molecular Weight	169.18 g/mol [8]
CAS Number	914637-34-6 [8]
Appearance	White to off-white solid (typical)
Predicted pKa	~3.5 - 4.5 (Carboxylic Acid)
Predicted LogP	~1.5 - 2.0

Core Applications & Synthetic Potential

The primary utility of **5-tert-butyl-1,3-oxazole-4-carboxylic acid** lies in its role as a precursor for more complex molecular architectures, primarily through reactions at the carboxylic acid moiety. The workflow below illustrates the main synthetic pathways.



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Caption: Synthetic diversification pathways for the title building block.

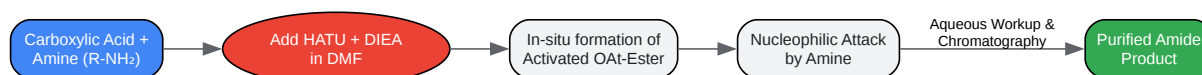
Application Protocols: From Building Block to Target Molecule

The following protocols are robust, field-proven methods for the derivatization of **5-tert-butyl-1,3-oxazole-4-carboxylic acid**. The causality behind reagent choice and reaction conditions is explained to empower researchers to adapt these methods as needed.

Protocol 1: Amide Bond Formation via HATU-Mediated Coupling

Amide coupling is the most frequent reaction in medicinal chemistry.^[9] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of substrates, including those that may be sterically hindered or electronically challenging.^{[9][10]}

Workflow Diagram: Amide Coupling



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Caption: Key steps in the HATU-mediated amide coupling protocol.

Materials & Reagents:

- **5-Tert-butyl-1,3-oxazole-4-carboxylic acid** (1.0 equiv)
- Desired amine (1.1 - 1.2 equiv)
- HATU (1.2 equiv)
- N,N-Diisopropylethylamine (DIEA) (3.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (Saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Step-by-Step Methodology:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **5-tert-butyl-1,3-oxazole-4-carboxylic acid** (1.0 equiv).
- **Dissolution:** Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

- Expert Insight: DMF is an excellent solvent for amide couplings due to its polar aprotic nature, which effectively solvates the reactants and intermediates. Ensure it is anhydrous, as water will hydrolyze the activated ester intermediate.
- Reagent Addition: Add the amine (1.1-1.2 equiv), followed by HATU (1.2 equiv), and finally DIEA (3.0 equiv). The addition of DIEA, a non-nucleophilic base, is often last and may cause a slight exotherm.
 - Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. DIEA is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward.^{[10][11]} A slight excess of the amine and coupling agent ensures complete consumption of the starting acid.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
- Aqueous Workup (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing water or 0.5 M HCl. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.
 - Expert Insight: This step removes the water-soluble DMF and excess reagents like DIEA salts.
- Organic Wash: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and HOBt), water, and finally brine.
 - Causality: The bicarbonate wash neutralizes any acidic components. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Tert-butyl Ester Formation via EDC/DMAP Activation

The synthesis of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl alcohol. This protocol employs a carbodiimide activator (EDC) and a nucleophilic catalyst (DMAP) to facilitate the esterification under mild conditions.^[12] Tert-butyl esters are valuable as protecting groups for carboxylic acids, as they are stable to many reaction conditions but can be cleaved under acidic conditions (e.g., with TFA).^[13]

Materials & Reagents:

- **5-Tert-butyl-1,3-oxazole-4-carboxylic acid** (1.0 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)
- 4-Dimethylaminopyridine (DMAP) (0.2 equiv, catalytic)
- Tert-butyl alcohol (large excess, can be used as co-solvent)
- Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere, dissolve **5-tert-butyl-1,3-oxazole-4-carboxylic acid** (1.0 equiv) in anhydrous DCM.
- **Reagent Addition:** Add tert-butyl alcohol (5-10 equiv), DMAP (0.2 equiv), and finally EDC (1.5 equiv).
 - **Causality:** EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly reactive N-acylpyridinium salt. This salt is much more susceptible to attack by the sterically hindered tert-butyl alcohol than the O-acylisourea itself.^[12]
- **Reaction Monitoring:** Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

- Workup: Dilute the reaction mixture with DCM. Wash the organic phase with water and then with brine.
 - Expert Insight: This removes the water-soluble urea byproduct from the EDC and other salts.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.
- Purification: Purify the crude residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the pure tert-butyl ester.

Safety and Handling

5-Tert-butyl-1,3-oxazole-4-carboxylic acid should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a potent and versatile synthetic building block. Its strategically positioned reactive handle and sterically influential tert-butyl group make it an ideal starting point for the synthesis of novel and diverse molecular entities. The robust protocols for amide coupling and esterification provided herein serve as a validated foundation for researchers to unlock the full potential of this scaffold in the pursuit of new therapeutic agents and chemical probes.

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